N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Description
N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H28F2N4O2 and its molecular weight is 442.511. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Conformational Analysis
Compounds involving piperidine and difluorophenyl groups have been studied for their molecular interactions with biological receptors. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. This research provides insights into the conformational analysis of such compounds and their energetic stability, offering a foundation for understanding how similar molecules might interact with biological targets (Shim et al., 2002).
Synthesis and Antimicrobial Activity
The synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have been explored, highlighting the potential for similar compounds to serve as antimicrobial agents. These derivatives exhibit good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting that molecules with difluorophenyl and piperidine components could be valuable in developing new antimicrobial therapies (Mallesha & Mohana, 2014).
Novel Synthetic Approaches and Chemical Stability
Research on compounds featuring difluorophenyl and piperidine structures includes the development of novel synthetic approaches and the exploration of their chemical stability. For instance, the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride through amidation, Friedel-Crafts acylation, and hydration demonstrates the feasibility of synthesizing complex molecules with reasonable overall yield. This underscores the potential for similar compounds to be synthesized through accessible materials and processes, with implications for their application in various scientific fields (Rui, 2010).
properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N4O2/c1-29-12-9-17-13-16(5-8-21(17)29)22(30-10-3-2-4-11-30)15-27-23(31)24(32)28-18-6-7-19(25)20(26)14-18/h5-8,13-14,22H,2-4,9-12,15H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNNIPFYESNZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide |
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